molecular formula C13H16F4O3 B12529043 2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol CAS No. 663176-03-2

2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol

Katalognummer: B12529043
CAS-Nummer: 663176-03-2
Molekulargewicht: 296.26 g/mol
InChI-Schlüssel: QTTSVQWYAATJJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol is an organic compound with a complex structure that includes a benzyloxy group and multiple fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyloxyethanol with tetrafluorobutyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to various effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzyloxyethanol: A simpler analog with similar benzyloxy functionality but without the fluorine atoms.

    Levalbuterol Related Compound F: Contains a benzyloxy group and is used in pharmaceutical research.

Uniqueness

2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

663176-03-2

Molekularformel

C13H16F4O3

Molekulargewicht

296.26 g/mol

IUPAC-Name

2-(2,2,3,3-tetrafluoro-4-phenylmethoxybutoxy)ethanol

InChI

InChI=1S/C13H16F4O3/c14-12(15,9-19-7-6-18)13(16,17)10-20-8-11-4-2-1-3-5-11/h1-5,18H,6-10H2

InChI-Schlüssel

QTTSVQWYAATJJW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCC(C(COCCO)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.